molecular formula C10H13N B2579516 1,1-Dimethyl-2,3-dihydro-1H-isoindole CAS No. 712262-06-1

1,1-Dimethyl-2,3-dihydro-1H-isoindole

Cat. No.: B2579516
CAS No.: 712262-06-1
M. Wt: 147.221
InChI Key: RWKQPYSOHLEHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

1,1-Dimethyl-2,3-dihydro-1H-isoindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 . This interaction is crucial as COX-2 is involved in the inflammatory response. The compound’s ability to inhibit COX-2 suggests its potential as an anti-inflammatory agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-6) . These effects indicate that the compound can modulate immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects. At higher doses, it may cause toxicity and adverse reactions . Understanding the dosage threshold is essential for its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors determine its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2,3-dihydro-1H-isoindole can be achieved through several methods. One common approach involves the reaction of an appropriate precursor with a methylating agent under controlled conditions. For instance, the reaction of 2,3-dihydro-1H-isoindole with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 1-position enhances its stability and influences its reactivity in various chemical reactions .

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKQPYSOHLEHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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